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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CEP-28122, a diaminopyrimidine derivative, is a potent and highly selective, orally active

inhibitor of Anaplastic Lymphoma Kinase (ALK). This technical guide provides an in-depth

analysis of its selectivity profile, mechanism of action, and the experimental methodologies

used in its characterization. The information is tailored for researchers, scientists, and

professionals involved in drug development, offering a comprehensive resource for

understanding the therapeutic potential of this compound.

Quantitative Selectivity Profile
CEP-28122 demonstrates remarkable potency against ALK with an IC50 of 1.9 ± 0.5 nmol/L in

enzymatic assays[1]. Its selectivity was rigorously evaluated against a broad panel of 259

protein kinases. At a concentration of 1 µmol/L, CEP-28122 exhibited minimal to no inhibition

against the majority of these kinases[1].

Notably, only 15 kinases showed more than 90% inhibition at this concentration, highlighting

the compound's specificity. With the exception of Rsk2, 3, and 4, the IC50 values for all other

significantly inhibited kinases were at least 10-fold higher than that for ALK, underscoring its

high selectivity[1].
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Target Kinase IC50 (nmol/L)
Percent Inhibition at 1
µmol/L

ALK 1.9 ± 0.5 >90%

Rsk2 7-19 >90%

Rsk3 7-19 >90%

Rsk4 7-19 >90%

Other 11 Kinases >19 >90%

Note: The specific identities of the other 11 kinases with >90% inhibition at 1 µmol/L are

detailed in the supplementary data of the primary research publication.

Mechanism of Action and Signaling Pathways
CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which is a

critical step in the activation of its downstream signaling pathways. In cancer cells harboring

ALK fusion proteins (such as NPM-ALK), this leads to a cascade of events culminating in cell

growth inhibition and apoptosis[2][3].

The inhibition of ALK by CEP-28122 has been shown to substantially suppress the

phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2[2]. These

pathways are crucial for cell proliferation, survival, and differentiation.
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CEP-28122 inhibits ALK autophosphorylation, blocking downstream signaling.

Experimental Protocols
Kinase Selectivity Profiling (Millipore Kinase Profiler
Assay)
The kinase selectivity of CEP-28122 was assessed using the Millipore Kinase Profiler service.

This assay measures the inhibitory activity of the compound against a large panel of protein

kinases.

Workflow:
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Workflow for determining kinase inhibition by CEP-28122.

Methodology:

Reaction Setup: Individual kinase reactions are set up in a multi-well plate format. Each well

contains a specific recombinant protein kinase, its corresponding substrate, and ATP.

Compound Addition: CEP-28122 is added to the reaction wells at a final concentration of 1

µmol/L. A vehicle control (e.g., DMSO) is run in parallel.

Incubation: The reaction plates are incubated at room temperature for a specified period to

allow the enzymatic reaction to proceed.

Activity Measurement: The kinase activity is measured using a suitable detection method,

such as a radiometric assay that measures the incorporation of radioactive phosphate (³²P or
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³³P) into the substrate, or a luminescence-based assay that measures the amount of ATP

remaining in the well.

Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in

the presence of CEP-28122 to the activity in the vehicle control wells.

Cellular ALK Phosphorylation Assay
This assay determines the ability of CEP-28122 to inhibit the phosphorylation of ALK within

intact cells.

Methodology:

Cell Culture: ALK-positive cancer cell lines (e.g., Sup-M2 anaplastic large-cell lymphoma

cells) are cultured to a suitable density.

Compound Treatment: The cells are treated with varying concentrations of CEP-28122 for a

defined period (e.g., 2 hours).

Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.

Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

Detection and Quantification: The protein bands are visualized using a chemiluminescent

substrate, and the band intensities are quantified to determine the ratio of p-ALK to total ALK

at different CEP-28122 concentrations.

In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of CEP-28122 in animal models.

Methodology:

Tumor Implantation: Human ALK-positive cancer cells (e.g., Sup-M2) are subcutaneously

injected into immunodeficient mice (e.g., SCID mice).

Tumor Growth: The tumors are allowed to grow to a palpable size.
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Drug Administration: Mice are treated with CEP-28122, typically administered orally, at

various doses and schedules. A control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the

levels of p-ALK and other biomarkers to confirm target engagement in vivo.

Toxicity Assessment: The general health and body weight of the mice are monitored

throughout the study to assess any potential toxicity of the compound. CEP-28122 has been

shown to be well-tolerated in mice[4].

Conclusion
CEP-28122 is a highly potent and selective inhibitor of ALK with a well-defined mechanism of

action. Its specificity, demonstrated through comprehensive kinase profiling, and its robust anti-

tumor activity in preclinical models, make it a significant compound in the landscape of targeted

cancer therapies. The detailed experimental protocols outlined in this guide provide a

framework for the continued investigation and development of this and similar targeted

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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